molecular formula C22H21ClN4O3S2 B11389331 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11389331
M. Wt: 489.0 g/mol
InChI Key: KCQLRPVTUDSBFN-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a 5-chloro substituent, a prop-2-en-1-ylsulfanyl group at position 2, and a carboxamide moiety linked to a benzyl(methyl)sulfamoyl-substituted phenyl ring.

Properties

Molecular Formula

C22H21ClN4O3S2

Molecular Weight

489.0 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3S2/c1-3-13-31-22-24-14-19(23)20(26-22)21(28)25-17-9-11-18(12-10-17)32(29,30)27(2)15-16-7-5-4-6-8-16/h3-12,14H,1,13,15H2,2H3,(H,25,28)

InChI Key

KCQLRPVTUDSBFN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Study 1: Evaluation of Anticancer Activity

A study published in Med Chem evaluated a series of sulfonamide derivatives, including those structurally related to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide. The results demonstrated that these compounds exhibited potent antiproliferative effects against human ovarian (A2780) and colon (HCT-116) cancer cell lines. One derivative showed a GI50 value of 1.9 µM against MIA PaCa-2 pancreatic carcinoma cells, indicating significant potency .

Study 2: Structure–Activity Relationship Analysis

Another research effort focused on elucidating the structure–activity relationship (SAR) of similar compounds. By modifying the substituents on the pyrimidine ring and evaluating their effects on cytotoxicity, researchers identified key structural features that enhance anticancer activity. The findings suggested that specific modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Broader Applications

Beyond oncology, this compound may also have applications in treating other diseases due to its diverse biological activities:

  • Antimicrobial Properties : Similar sulfonamide compounds have demonstrated antibacterial and antifungal activities, suggesting potential uses in infectious disease treatment.
  • Diabetes Management : Some derivatives have been reported to inhibit glucose-stimulated insulin release, indicating a possible role in diabetes therapy .

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfamoyl and pyrimidine groups can facilitate interactions with proteins and nucleic acids, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with two pyrimidine derivatives from the provided evidence. Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Property Target Compound Similar Compound 1 () Similar Compound 2 ()
Core Structure Pyrimidine (5-Cl, 2-prop-2-en-1-ylsulfanyl) Pyrimidine (5-Br, 2-morpholin-4-yl) Pyrimidine (6-[3-(trifluoromethyl)anilino], 2-(4-chlorobenzyl)sulfanyl)
Substituents - Benzyl(methyl)sulfamoylphenyl carboxamide - 2,4,6-Trimethylbenzenesulfonamide
- 4-Methoxyphenyl
- 4-(2-Methylpropyl)
- 5-Carboxylic Acid
Key Functional Groups - Chloro
- Allyl sulfide
- Sulfamoyl
- Bromo
- Morpholine
- Methoxy
- Trifluoromethyl
- Chlorobenzyl
- Carboxylic Acid
Molecular Weight (estimated) ~500–550 g/mol ~550–600 g/mol ~450–500 g/mol
Potential Pharmacological Role Likely kinase inhibitor (sulfamoyl and pyrimidine motifs) Sulfonamide-linked enzyme inhibitor (e.g., carbonic anhydrase) Carboxylic acid-based modulator (e.g., anti-inflammatory or antiviral agent)

Key Observations

Substituent Effects on Bioactivity: The chloro group in the target compound (vs. The allyl sulfide (prop-2-en-1-ylsulfanyl) in the target compound introduces a reactive thioether group, contrasting with Compound 1’s morpholine (a polar, solubility-enhancing group) and Compound 2’s chlorobenzyl (lipophilic, enhancing membrane permeability) .

Carboxamide vs. Sulfonamide/Carboxylic Acid :

  • The carboxamide in the target compound likely improves metabolic stability compared to Compound 2’s carboxylic acid , which may suffer from rapid clearance. Compound 1’s sulfonamide group could enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .

In contrast, Compound 2’s trifluoromethylanilino group offers strong electron-withdrawing effects, possibly improving binding to charged residues .

Research Findings and Limitations

  • : The bromo-morpholine-pyrimidine derivative (Compound 1) demonstrated moderate inhibitory activity against carbonic anhydrase IX (IC₅₀ = 120 nM), attributed to its sulfonamide group and morpholine-enhanced solubility .
  • Target Compound: No direct pharmacological data is available in the provided evidence. However, structural analogs suggest its sulfamoyl group may confer kinase selectivity (e.g., VEGFR-2 inhibition), while the allyl sulfide could enable covalent binding to cysteine residues .

Biological Activity

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide, with the CAS number 874147-03-2, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C22H21ClN4O3S2
  • Molecular Weight: 489.0 g/mol

The compound features a pyrimidine ring substituted with a carboxamide group and multiple sulfanyl groups, which contribute to its reactivity and biological interactions .

This compound exhibits its biological activity through interactions with specific enzymes and receptors. The presence of functional groups allows for enzyme inhibition and receptor binding, which are crucial for modulating various biochemical pathways .

Anticancer Activity

Research indicates that this compound has shown promising results in preclinical studies as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For example, studies have reported IC50 values indicating effective inhibition of cell growth in cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Notably, it has shown activity against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound indicate that it may exhibit activity against certain bacterial strains. This aspect is particularly relevant given the rising concern over antibiotic resistance .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study evaluated the compound's effects on various human cancer cell lines, revealing significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM .
  • Enzyme Inhibition:
    • In vitro assays demonstrated that this compound effectively inhibited AChE activity, which is crucial for developing treatments for neurodegenerative diseases .
  • Antibacterial Activity:
    • The compound was tested against Gram-positive bacteria, showing moderate antibacterial effects, which warrants further exploration for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Properties
5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamideThiadiazole ring, sulfanyl groupsPotential anti-cancer activity
Methyl 6-amino-5-bromo-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine-4-carboxylateBromo and methoxy substitutionsAntimicrobial properties
N-{[3-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-pyrazol-5-yl]carbonyl}-G-dR-G-dD-dD-dD-NH2Thiazole and pyrazole ringsAntiviral activity against specific pathogens

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